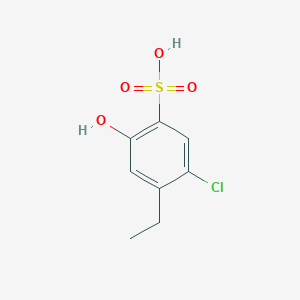

5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid

Description

Properties

IUPAC Name |

5-chloro-4-ethyl-2-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-2-5-3-7(10)8(4-6(5)9)14(11,12)13/h3-4,10H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTBMHRGXBBBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1Cl)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446126 | |

| Record name | Benzenesulfonic acid,5-chloro-4-ethyl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104207-29-6 | |

| Record name | Benzenesulfonic acid,5-chloro-4-ethyl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid typically involves the sulfonation of 5-chloro-4-ethyl-2-hydroxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 0-50°C to ensure the selective introduction of the sulfonic acid group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors with precise control over temperature and reaction time. The process involves the continuous addition of sulfuric acid to a solution of 5-chloro-4-ethyl-2-hydroxybenzene, followed by purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-ethyl-2-hydroxybenzenesulfonic acid.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 5-chloro-4-ethyl-2-oxobenzenesulfonic acid or 5-chloro-4-ethyl-2-carboxybenzenesulfonic acid.

Reduction: Formation of 4-ethyl-2-hydroxybenzenesulfonic acid.

Substitution: Formation of derivatives such as 5-azido-4-ethyl-2-hydroxybenzenesulfonic acid or 5-thio-4-ethyl-2-hydroxybenzenesulfonic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid exhibits significant antimicrobial properties. Research has shown that sulfonamide derivatives, including this compound, can inhibit bacterial growth and have potential as antibacterial agents. The presence of the sulfonamide group is crucial for its biological activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Anti-inflammatory Properties:

Studies suggest that compounds with similar structures to this compound may possess anti-inflammatory effects. For instance, sulfonamides have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Analytical Chemistry

Chromatographic Applications:

The compound can be utilized in high-performance liquid chromatography (HPLC) methods for the separation and analysis of various substances. Its chemical structure allows for effective interaction with stationary phases in chromatographic systems, facilitating the purification of complex mixtures .

Mass Spectrometry Compatibility:

this compound is compatible with mass spectrometry techniques when appropriate mobile phases are used. This compatibility enhances its utility in pharmacokinetic studies and the analysis of drug metabolites .

Materials Science

Synthesis of Functional Materials:

This compound serves as a precursor in the synthesis of various functional materials, including polymers and surfactants. The sulfonic acid group imparts hydrophilicity to polymers, making them suitable for applications in coatings and adhesives .

Nanotechnology Applications:

In nanotechnology, this compound can be used to modify surfaces of nanoparticles, enhancing their stability and functionality. This modification is crucial for developing drug delivery systems and biosensors .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent.

Case Study 2: Chromatographic Separation

In a research project focused on drug purification, HPLC methods utilizing this compound demonstrated high efficiency in separating target compounds from impurities. The method was scalable and reproducible, showcasing its applicability in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related benzenesulfonic acid derivatives reveals distinct differences in substituent effects, reactivity, and applications. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Acidity: The presence of nitro groups (–NO₂) in 5-chloro-2,4-dinitrobenzenesulfonic acid (PSA = 154 Ų) enhances its acidity compared to the hydroxyl-substituted target compound (PSA = 82.98 Ų). This is due to the strong electron-withdrawing nature of nitro groups, which stabilize the sulfonate anion . Amino groups (–NH₂) in 3-amino-5-chloro-2-hydroxybenzenesulfonic acid reduce acidity but increase solubility in polar solvents via hydrogen bonding .

Lipophilicity and Bioactivity: The ethyl group in the target compound contributes to its higher LogP (2.94) compared to the methyl-substituted analog (LogP = 1.21, ), suggesting enhanced membrane permeability in biological systems. 2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulfonic acid (LogP = 3.12) exhibits the highest lipophilicity due to its aromatic ether bridge and dual chlorine atoms, making it suitable for hydrophobic environments like polymer matrices .

Synthetic Utility :

- 5-Chloro-2,4-dinitrobenzenesulfonic acid is widely used in nitration reactions due to its ability to donate nitro groups .

- The target compound’s hydroxyl group enables chelation with metal ions, relevant in catalysis or surfactant formulations .

Thermal and Stability Data: Limited thermal data are available for the target compound, but analogs like 2-amino-4-chloro-5-methylbenzenesulfonic acid show decomposition temperatures >250°C, attributed to stable sulfonic acid frameworks .

Biological Activity

5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid (C8H9ClO4S) is a benzenesulfonic acid derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and environmental science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Chloro group at the 5-position

- Ethyl group at the 4-position

- Hydroxy group at the 2-position

These functional groups contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- The hydroxy group can form hydrogen bonds with enzyme active sites.

- The sulfonic acid group facilitates ionic interactions, enhancing binding affinity to proteins and enzymes.

These interactions can modulate enzyme activity, leading to various biochemical effects, including inhibition of specific metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses:

- Antibacterial Activity : Comparable to established antibiotics like penicillin and ciprofloxacin against various bacterial strains.

- Antifungal Activity : Effective against pathogenic fungi, demonstrating potential as a therapeutic agent in treating fungal infections .

Inhibition of Photosynthetic Electron Transport

This compound has been evaluated for its ability to inhibit photosynthetic electron transport in chloroplasts. It binds reversibly to photosystem II (PS II), disrupting the photosynthetic process. This mechanism is similar to that of several herbicides, indicating potential applications in agriculture as a herbicide or herbicide adjuvant .

Cytotoxic Effects

Studies have assessed the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxicity compared to traditional chemotherapeutics like cisplatin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Ethyl-2-hydroxybenzenesulfonic acid | Lacks chloro group | Reduced antimicrobial activity |

| 5-Chloro-2-hydroxybenzenesulfonic acid | Lacks ethyl group | Lower solubility and reactivity |

| 4-Chloro-2-hydroxybenzenesulfonic acid | Lacks ethyl group | Different substitution pattern affects reactivity |

The presence of both chloro and ethyl groups in this compound enhances its biological activity compared to other related compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited antimicrobial activity against mycobacterial strains comparable to isoniazid, a first-line treatment for tuberculosis .

- Photosynthesis Inhibition : Research on spinach chloroplasts indicated that this compound effectively inhibited photosynthetic electron transport, confirming its potential use in agricultural applications as a herbicide .

- Cytotoxicity in Cancer Cells : A detailed investigation into its cytotoxic effects revealed that treatment with varying concentrations resulted in significant cell death in cancer cell lines, supporting its development as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-4-ethyl-2-hydroxybenzenesulfonic acid, and how do reaction conditions influence regioselectivity?

- Methodology : The synthesis typically involves sulfonation of a substituted benzene precursor. For example, sulfonation of 5-chloro-4-ethylphenol with concentrated sulfuric acid at 80–100°C under controlled conditions ensures selective introduction of the sulfonic acid group at the 2-position. Temperature control is critical to avoid over-sulfonation or side reactions . Alternative sulfonating agents like chlorosulfonic acid may enhance reaction efficiency but require careful handling due to their corrosive nature .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization from aqueous ethanol to isolate the sulfonic acid product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : The hydroxy (-OH) proton appears as a broad singlet (~δ 10–12 ppm). Aromatic protons show splitting patterns consistent with substitution (e.g., para-ethyl and chloro groups).

- IR : Strong absorption bands for -SO₃H (~1200–1150 cm⁻¹, asymmetric stretching) and -OH (~3200–3500 cm⁻¹) confirm functional groups .

- Validation : Compare spectral data with computational predictions (e.g., DFT calculations) or reference compounds.

Q. What are the key functional groups in this compound, and how do they influence its reactivity in aqueous solutions?

- Functional Groups : The sulfonic acid (-SO₃H) group confers high water solubility and acidity (pKa ~1–2), while the phenolic -OH (pKa ~8–10) and chloro substituent affect electrophilic substitution patterns.

- Reactivity : The ethyl group at the 4-position sterically hinders electrophilic attack at adjacent positions, directing reactions (e.g., nitration, halogenation) to the 6-position. Acid-base titrations can quantify proton dissociation constants .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology : Grow single crystals via slow evaporation from a DMSO/water mixture. Use SHELXL for structure refinement, leveraging high-resolution data to resolve positional disorder (e.g., ethyl group orientation). ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

- Challenges : The sulfonic acid group may form strong hydrogen bonds, complicating unit cell packing. Compare with analogous structures (e.g., 3-amino-5-chloro-4-hydroxybenzenesulfonic acid) to validate geometry .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Approach : Perform molecular docking (AutoDock Vina) using the crystal structure or DFT-optimized geometry. The sulfonic acid group often binds to basic residues (e.g., lysine, arginine), while the chloro and ethyl groups modulate hydrophobic interactions.

- Validation : Cross-reference with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .

Q. How do structural modifications (e.g., replacing ethyl with methyl) alter physicochemical properties and bioactivity?

- Comparative Analysis : Synthesize analogs (e.g., 5-chloro-4-methyl-2-hydroxybenzenesulfonic acid) and compare logP (via shake-flask method), solubility, and thermal stability (DSC/TGA). The ethyl group enhances lipophilicity, potentially improving membrane permeability in drug design .

- Case Study : Derivatives with electron-withdrawing groups (e.g., nitro) show increased acidity, affecting ion-exchange chromatography retention times .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Troubleshooting :

- Contamination : Trace metals (e.g., Fe³⁺) may catalyze side reactions; use ultrapure reagents.

- Purification : Switch from recrystallization to ion-exchange chromatography if polar byproducts persist.

- Reaction Monitoring : Employ in-situ FTIR to track sulfonic acid formation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.